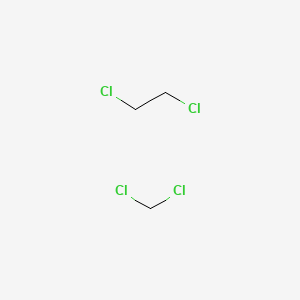

1,2-Dichloroethane methylene chloride

Description

Significance and Research Context of 1,2-Dichloroethane (B1671644) (1,2-DCA) and Dichloromethane (B109758) (DCM)

The significance of 1,2-Dichloroethane and Dichloromethane in academic research is multifaceted, stemming from their extensive use as solvents and chemical intermediates, as well as their role as prevalent environmental contaminants. Dichloromethane, a C1 chlorohydrocarbon, is a highly effective solvent for a wide range of organic compounds, making it a staple in academic laboratories for tasks such as extractions and chromatography. acs.orgmdpi.com Its utility extends to industrial applications like the decaffeination of coffee and the manufacturing of pharmaceuticals and polymers. acs.orgresearchgate.netresearchgate.net

1,2-Dichloroethane, a C2 chlorinated hydrocarbon, is primarily significant as a key intermediate in large-scale chemical production. dcceew.gov.au Approximately 95% of the global production of 1,2-DCA is dedicated to the manufacturing of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). wikipedia.org In academic settings, it serves as a useful 'building block' reagent in the synthesis of various organic compounds, including ethylenediamine. wikipedia.org

The research context for both solvents is heavily influenced by their environmental impact. Widespread industrial use has led to significant contamination of soil and groundwater, making them two of the most frequently detected groundwater contaminants in the United States. rsc.orgresearchgate.net This has spurred a vast body of academic research focused on understanding their fate and transport in the environment, developing remediation technologies, and studying their toxicological effects. researchgate.netnih.gov Consequently, research on 1,2-DCA and DCM is often situated at the intersection of chemistry, environmental science, and toxicology.

Below are the physicochemical properties of 1,2-Dichloroethane and Dichloromethane:

Table 1: Physicochemical Properties of 1,2-Dichloroethane (1,2-DCA)

| Property | Value |

|---|---|

| CAS Number | 107-06-2 |

| Molecular Formula | C₂H₄Cl₂ |

| Molar Mass | 98.95 g·mol⁻¹ |

| Appearance | Colorless, oily liquid |

| Odor | Chloroform-like |

| Density | 1.253 g/cm³ |

| Melting Point | -35 °C |

| Boiling Point | 83.5 °C |

| Solubility in Water | 0.87 g/100 mL (20 °C) |

Table 2: Physicochemical Properties of Dichloromethane (DCM)

| Property | Value |

|---|---|

| CAS Number | 75-09-2 |

| Molecular Formula | CH₂Cl₂ |

| Molar Mass | 84.93 g·mol⁻¹ |

| Appearance | Colorless, volatile liquid |

| Odor | Sweet, chloroform-like |

| Density | 1.3266 g/cm³ (20 °C) |

| Melting Point | -96.7 °C |

| Boiling Point | 39.6 °C |

| Solubility in Water | Slightly soluble |

Historical Perspective of Scholarly Investigations on Chlorinated Solvents

The history of scholarly investigations into chlorinated solvents like 1,2-DCA and DCM is marked by a transition from celebrating their utility to confronting their environmental consequences. Dichloromethane was first prepared in 1840, but it was not until the 1920s and 1930s that chlorinated solvents saw widespread industrial use, particularly as degreasing agents. envchemgroup.comnih.govresearchgate.net For decades, their chemical stability and effectiveness were the primary focus of industrial and, to a lesser extent, academic interest.

A significant turning point in the scholarly investigation of these compounds occurred in the late 1970s and early 1980s. researchgate.net During this period, widespread contamination of groundwater by dissolved chlorinated solvents was discovered, catching the environmental and regulatory communities by surprise. researchgate.netresearchgate.net This discovery was a catalyst for a new era of research. Prior to this, both industry and environmental researchers had largely failed to anticipate the potential for these chemicals to contaminate groundwater resources. researchgate.net

The subsequent decades saw a surge in academic studies aimed at understanding the subsurface migration of these solvents. researchgate.net The development of advanced analytical methods, such as gas chromatography, was crucial for detecting low concentrations of these volatile organic compounds in water, enabling more detailed scholarly investigations. researchgate.net Early research focused on characterizing the extent of contamination, while later studies delved into the complex processes of their degradation and transport in various environmental matrices. The historical record shows that the scientific community's understanding of the full life cycle and environmental impact of chlorinated solvents evolved significantly, from a narrow industrial focus to a broad, interdisciplinary environmental research field. envchemgroup.com

Scope and Research Objectives for Advanced Studies of 1,2-DCA and DCM

The scope of advanced studies on 1,2-DCA and DCM is broad, encompassing environmental remediation, sustainable chemistry, and detailed toxicological investigation. A primary objective of current and future research is the development of more effective and environmentally friendly remediation technologies for contaminated sites. nih.gov This includes research into enhanced bioremediation, where microbial populations are stimulated to degrade these compounds, and the exploration of novel oxidation and reduction processes. nih.govmdpi.com

Another significant research objective is the development of safer alternatives to these solvents. researchgate.net Academic and industrial efforts are focused on identifying "greener" solvents that can match the performance of DCM in applications like chromatography and organic synthesis, without the associated health and environmental risks. mdpi.comresearchgate.netresearchgate.net This research is driven by increasing regulatory pressure and a growing emphasis on sustainable chemistry. acs.orgresearchgate.net

Further research is needed to fully understand the mechanisms of carcinogenicity and other health effects associated with these compounds. nih.gov Advanced studies are exploring the genetic variability in susceptibility to dichloromethane exposure and the specific roles of metabolic pathways in its toxicity. nih.gov For 1,2-dichloroethane, which is less studied than some other chlorinated solvents, there is a need for more comprehensive data to inform risk assessments. aiha.org Additionally, ongoing research aims to optimize the industrial processes that use these chemicals, such as the production of 1,2-dichloroethane via ethylene (B1197577) oxychlorination, to improve efficiency and minimize environmental release. researchgate.netresearchgate.net

Properties

Molecular Formula |

C3H6Cl4 |

|---|---|

Molecular Weight |

183.9 g/mol |

IUPAC Name |

1,2-dichloroethane;dichloromethane |

InChI |

InChI=1S/C2H4Cl2.CH2Cl2/c3-1-2-4;2-1-3/h1-2H2;1H2 |

InChI Key |

CUOMGDRCUPNBNC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)Cl.C(Cl)Cl |

Origin of Product |

United States |

Synthesis Pathways and Production Methodologies

Industrial Synthesis Routes for 1,2-DCA and DCM

The industrial production of 1,2-DCA and DCM relies on well-established chlorination reactions of simple hydrocarbon feedstocks. These processes are optimized for high volume and are often integrated into larger chemical production chains.

Chlorination of Ethylene (B1197577) for 1,2-DCA Production

Nearly 20 million tons of 1,2-dichloroethane (B1671644) are produced annually in the United States, Western Europe, and Japan. wikipedia.org The primary method for its synthesis is the direct chlorination of ethylene. This process is typically carried out in the liquid phase, with ethylene and chlorine reacting in the presence of a catalyst. valcogroup-valves.com Iron(III) chloride is a commonly used catalyst for this reaction. wikipedia.orgvalcogroup-valves.com The reaction can be conducted at low temperatures (20-70°C) or high temperatures (100-150°C). valcogroup-valves.com While the low-temperature process yields fewer by-products, the high-temperature method offers energy savings by utilizing the heat of reaction for the distillation of the 1,2-DCA product. valcogroup-valves.com

Table 1: Industrial Production Methods for 1,2-Dichloroethane (1,2-DCA)

| Production Method | Reactants | Catalyst | Temperature | Pressure | Key Features |

|---|---|---|---|---|---|

| Direct Chlorination (Low Temp) | Ethylene (C₂H₄) + Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | 20-70°C | - | Low by-product formation. valcogroup-valves.com |

| Direct Chlorination (High Temp) | Ethylene (C₂H₄) + Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | 100-150°C | 2-20 bar | Utilizes reaction heat for distillation, saving energy. valcogroup-valves.comgoogle.com |

| Oxychlorination | Ethylene (C₂H₄) + Hydrogen Chloride (HCl) + Oxygen (O₂) | Copper(II) chloride (CuCl₂) | 200-300°C | 4-6 bar | Recycles HCl from other processes, often in a fluidized bed reactor. wikipedia.orgvalcogroup-valves.com |

Chlorination of Methane (B114726) and Methyl Chloride for DCM Production

Dichloromethane (B109758) is produced industrially by the chlorination of methane or methyl chloride. wikipedia.org The direct chlorination of methane is the older method and involves reacting methane with chlorine gas at high temperatures, typically 400–500°C. wikipedia.orggoogle.com This process proceeds through a series of free-radical reactions, leading to a mixture of chlorinated methanes: methyl chloride (CH₃Cl), dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). wikipedia.orggoogle.comchempedia.info

A more predominant contemporary method involves a two-step process. nih.gov First, methanol (B129727) reacts with hydrogen chloride to produce methyl chloride. nih.gov The methyl chloride is then subsequently chlorinated to produce dichloromethane. nih.gov This second step is also a radical reaction, initiated thermally, photochemically, or with a chemical initiator, and it also produces more highly chlorinated compounds like chloroform and carbon tetrachloride as co-products. google.comnih.gov The final mixture of these compounds is then separated by distillation. wikipedia.org

Table 2: Industrial Production Methods for Dichloromethane (DCM)

| Production Method | Reactants | Temperature | Key Features |

|---|---|---|---|

| Direct Chlorination of Methane | Methane (CH₄) + Chlorine (Cl₂) | 400–500°C | High-temperature, non-selective radical reaction. wikipedia.orggoogle.com |

| Chlorination of Methyl Chloride | Methyl Chloride (CH₃Cl) + Chlorine (Cl₂) | - | Can be initiated thermally, photochemically, or catalytically. nih.gov |

Co-production Dynamics with Other Chlorinated Hydrocarbons

The production of 1,2-DCA and DCM is intrinsically linked to the synthesis of other chlorinated hydrocarbons. The chlorination of methane is inherently non-selective, resulting in a mixture of methyl chloride, dichloromethane, chloroform, and carbon tetrachloride, which must be separated. wikipedia.orgchempedia.info

The production of 1,2-DCA is a prime example of process integration in the chemical industry. Approximately 95% of 1,2-DCA is used to produce vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). wikipedia.org The thermal cracking of 1,2-DCA to VCM also produces hydrogen chloride (HCl) as a byproduct. wikipedia.orgvalcogroup-valves.com This HCl is then fed back into the oxychlorination process to react with ethylene and produce more 1,2-DCA. valcogroup-valves.com This integrated system, often called a "balanced process," efficiently utilizes raw materials and minimizes waste by internally recycling the HCl. valcogroup-valves.com

Emerging and Sustainable Synthetic Approaches

Research is ongoing to develop more sustainable and energy-efficient methods for producing and utilizing 1,2-DCA and DCM. These efforts focus on developing advanced catalysts that can operate at lower temperatures and offer higher selectivity.

Catalytic Dehydrochlorination of 1,2-DCA to Vinyl Chloride (VCM)

The conversion of 1,2-DCA to VCM is industrially performed via thermal dehydrochlorination (pyrolysis) at high temperatures of 480–530°C. oup.comrsc.org This energy-intensive process suffers from coke formation on reactor walls, which necessitates periodic shutdowns for decoking. oup.comnih.gov To overcome these drawbacks, extensive research has focused on catalytic dehydrochlorination to lower the reaction temperature and suppress coke formation. nih.gov

Various materials have been investigated as catalysts, including activated carbons, zeolites, and metal chlorides. oup.comnih.govrsc.org Nitrogen-doped activated carbon catalysts have shown particular promise, exhibiting high conversion of 1,2-DCA and stable activity at temperatures as low as 250°C. rsc.orgrsc.org Studies suggest that pyridinic and pyrrolic nitrogen sites within the carbon structure enhance the catalytic activity for dehydrochlorination at these lower temperatures. rsc.org Ionic liquids, specifically tetraalkylphosphonium chlorides, have also been identified as effective catalysts, achieving high conversion rates at 240°C with excellent selectivity, presenting a potential greener alternative to the industrial pyrolysis process. acs.org

Novel Catalytic Processes for 1,2-DCA and DCM Synthesis

The development of novel catalysts aims to improve the efficiency and selectivity of existing synthesis routes for 1,2-DCA and DCM. For 1,2-DCA production, research has explored improving the catalysts used in direct chlorination. Studies have investigated the interaction between the catalyst (FeCl₃) and promoters like sodium chloride (NaCl), finding that they can form complex species such as NaFeCl₄, which acts as the surface intermediate in the reaction. researchgate.net

For DCM synthesis, efforts are directed toward achieving more selective chlorination. Al-Ti mixed oxides prepared by sol-gel methods have been shown to be active catalysts for the selective dechlorination of dichloromethane to chloromethane (B1201357), with the catalyst's acidity playing a key role in its activity. researchgate.net Furthermore, research into the catalytic oxidation of DCM for treatment purposes has identified materials like MnCoOx nanoparticles supported on HZSM-5 zeolites, which show outstanding catalytic activity at relatively low temperatures (T90 at 215 °C). bohrium.com While focused on degradation, these studies into catalyst design and reaction mechanisms could inform the development of more selective synthesis pathways. bohrium.com

Green Chemistry Principles in Halogenated Solvent Production

The production of halogenated solvents, including 1,2-dichloroethane, is increasingly being scrutinized through the lens of green chemistry. Developed to promote more sustainable chemical processes, the 12 principles of green chemistry offer a framework to reduce the environmental and health impacts of chemical manufacturing. ftloscience.comacs.org Applying these principles to halogenated solvent production aims to mitigate hazards, reduce waste, and improve efficiency. mit.edu

Key principles relevant to halogenated solvent production include:

Waste Prevention : This foundational principle emphasizes preventing waste generation rather than treating it after it has been created. acs.org In solvent synthesis, this involves optimizing reactions to maximize yield and minimize byproducts. mit.edu

Atom Economy : This principle, developed by Barry Trost, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Processes with high atom economy are more efficient and generate less waste.

Use of Less Hazardous Chemical Syntheses : This principle encourages the use of substances that pose little to no toxicity to human health and the environment. organic-chemistry.org This is particularly challenging for halogenated solvents, which often involve hazardous reagents like chlorine gas. Research focuses on finding alternative, safer reaction pathways.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. jctjournal.com Ironically, this principle applies to the production of the solvents themselves. The goal is to minimize the use of additional hazardous solvents during the manufacturing and purification stages. acs.orgjctjournal.com

Design for Energy Efficiency : Chemical processes should be designed to minimize energy requirements. mit.edu This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and using catalysts to lower reaction activation energies.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. mit.edu Catalysts are used in small amounts and can facilitate a reaction multiple times, which reduces waste and can improve reaction selectivity, a key factor in producing the desired isomer of a chlorinated solvent. ftloscience.com

The application of these principles is driving innovation in the chemical industry to develop more environmentally benign methods for producing essential halogenated solvents.

Reaction Mechanisms in Industrial Synthesis (e.g., Ethane (B1197151) Chlorination Pathways to 1,2-DCA)

The industrial synthesis of 1,2-dichloroethane (1,2-DCA) is primarily achieved through the chlorination of ethane. This process proceeds via a free-radical chain mechanism, typically initiated by heat or ultraviolet (UV) light. atlas.org The reaction involves a series of steps that lead to the substitution of hydrogen atoms on the ethane molecule with chlorine atoms. atlas.org

The mechanism is understood to occur in three main stages: initiation, propagation, and termination. gauthmath.com

Initiation : The reaction begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, either from heat or UV light. atlas.org

Equation : Cl₂ → 2 Cl• gauthmath.com

Propagation : This stage consists of a two-step cycle where the chlorine radical reacts with ethane to produce an ethyl radical, which then reacts with another chlorine molecule.

First Propagation Step : A chlorine radical abstracts a hydrogen atom from an ethane molecule, forming hydrogen chloride (HCl) and an ethyl radical (C₂H₅•). atlas.orggauthmath.com

Equation : C₂H₆ + Cl• → C₂H₅• + HCl gauthmath.com

Second Propagation Step : The newly formed ethyl radical reacts with a molecule of Cl₂, producing chloroethane (B1197429) (C₂H₅Cl) and regenerating a chlorine radical, which can then participate in another cycle. gauthmath.com

Equation : C₂H₅• + Cl₂ → C₂H₅Cl + Cl• gauthmath.com

Chloroethane is the first chlorinated product, but the reaction does not stop there. The chloroethane can undergo further chlorination as it is also susceptible to attack by chlorine radicals. nih.govresearchgate.net This subsequent chlorination leads to the formation of dichloroethane isomers.

Further Propagation : A chlorine radical abstracts a hydrogen from chloroethane, leading to a chloroethyl radical. This radical then reacts with Cl₂ to form dichloroethane.

C₂H₅Cl + Cl• → C₂H₄Cl• + HCl

C₂H₄Cl• + Cl₂ → C₂H₄Cl₂ + Cl•

This further chlorination can produce two isomers: 1,1-dichloroethane (B41102) and 1,2-dichloroethane. atlas.org Studies have shown that the formation rate of 1,1-dichloroethane can be approximately twice that of 1,2-dichloroethane under certain gas-phase conditions, indicating that the abstraction of a hydrogen atom from the carbon already bonded to a chlorine atom is favored. nih.gov The product distribution is governed by thermodynamic factors and the relative stability of the radical intermediates. researchgate.net The molar ratio of ethane to chlorine is a critical parameter; higher concentrations of chlorine promote further chlorination to dichloroethanes and other more highly chlorinated compounds. nih.govquora.com

Termination : The chain reaction is terminated when two radicals combine, removing the reactive species from the cycle. Several termination steps are possible:

2 Cl• → Cl₂ gauthmath.com

C₂H₅• + Cl• → C₂H₅Cl gauthmath.com

2 C₂H₅• → C₄H₁₀ (Butane)

The formation of various byproducts, including over-chlorinated ethanes (e.g., trichloroethane, tetrachloroethane) and elimination products like vinyl chloride, can occur, especially at higher temperatures. nih.gov Controlling reaction conditions such as temperature, pressure, and reactant ratios is crucial for maximizing the yield of the desired 1,2-dichloroethane product.

Table 2: Key Reactions in the Free-Radical Chlorination of Ethane

| Stage | Reaction | Description |

|---|---|---|

| Initiation | Cl₂ → 2 Cl• | Formation of chlorine radicals via UV light or heat. atlas.org |

| Propagation | C₂H₆ + Cl• → C₂H₅• + HCl | Formation of an ethyl radical. gauthmath.com |

| C₂H₅• + Cl₂ → C₂H₅Cl + Cl• | Formation of chloroethane and regeneration of a chlorine radical. gauthmath.com | |

| C₂H₅Cl + Cl• → C₂H₄Cl• + HCl | Formation of a chloroethyl radical. | |

| C₂H₄Cl• + Cl₂ → C₂H₄Cl₂ + Cl• | Formation of dichloroethane. | |

| Termination | 2 Cl• → Cl₂ | Recombination of two chlorine radicals. gauthmath.com |

Environmental Fate and Transport Dynamics

Atmospheric Chemistry and Degradation of 1,2-DCA and DCM

The atmospheric fate of 1,2-Dichloroethane (B1671644) (1,2-DCA) and Dichloromethane (B109758) (DCM) is primarily governed by their chemical reactivity, lifetime, and transport within the troposphere and stratosphere.

The persistence of 1,2-DCA in the atmosphere is defined by its atmospheric lifetime, which is estimated to be greater than five months, with a tropospheric lifetime of approximately 83 days. cdc.govcopernicus.orgresearchgate.net The primary mechanism for its removal from the atmosphere is through degradation by photochemically produced hydroxyl radicals (OH). cdc.gov The reaction with these radicals initiates the breakdown of 1,2-DCA, with a calculated half-life for this specific reaction of about 73 days. cdc.gov

Direct photolysis, the breakdown of a molecule by absorbing light, is not considered a significant atmospheric removal process for 1,2-DCA. cdc.govepa.gov Similarly, oxidation by ozone or nitrate (B79036) radicals is not a major degradation pathway. cdc.gov The atmospheric degradation of 1,2-DCA results in the formation of several products, including formyl chloride, chloroacetyl chloride, hydrogen chloride, chloroethanol, and ultimately carbon dioxide (CO2) and hydrogen chloride (HCl). cdc.govepa.gov

| Parameter | Value |

| Overall Atmospheric Lifetime | >5 months cdc.gov |

| Tropospheric Lifetime | ~83 days copernicus.orgresearchgate.net |

| Half-life (reaction with OH radicals) | ~73 days cdc.gov |

| Primary Degradation Mechanism | Reaction with hydroxyl radicals cdc.gov |

| Secondary Degradation Mechanisms | Not significant (Direct photolysis, oxidation by O3 or nitrate) cdc.govepa.gov |

| Degradation Products | Formyl chloride, Chloroacetyl chloride, Hydrogen chloride, Chloroethanol, CO2 cdc.govepa.gov |

Dichloromethane (DCM) is primarily removed from the troposphere through oxidation initiated by hydroxyl (OH) radicals, which are often referred to as the "detergent of the atmosphere" due to their high reactivity with most atmospheric chemicals. harvard.eduniwa.co.nz The atmospheric lifetime of DCM is approximately 0.4 years. chlorinated-solvents.eu

The oxidation process begins with the abstraction of a hydrogen atom from the DCM molecule by an OH radical. tandfonline.com This is followed by the addition of molecular oxygen to the resulting radical. This chain reaction leads to the formation of several products. tandfonline.com The major carbon-containing products are carbon dioxide (CO2) and carbon monoxide (CO), with some phosgene (B1210022) (COCl2) also being observed. tandfonline.com Formyl chloride is an intermediate product in this degradation pathway. tandfonline.com

| Parameter | Value/Description |

| Primary Removal Mechanism | Oxidation by hydroxyl (OH) radicals harvard.eduniwa.co.nz |

| Atmospheric Lifetime | ~0.4 years chlorinated-solvents.eu |

| Oxidation Products | Carbon dioxide (CO2), Carbon monoxide (CO), Phosgene (COCl2) tandfonline.com |

| Intermediate Product | Formyl chloride tandfonline.com |

Both 1,2-DCA and DCM are classified as Very Short-Lived Substances (VSLS) due to their relatively short atmospheric lifetimes of less than six months. copernicus.orgresearchgate.netchlorinated-solvents.eu While their short lifetimes limit the efficiency of their transport to the stratosphere, it does not entirely prevent it. copernicus.orgresearchgate.net The transport of these chlorinated compounds and their degradation products into the stratosphere is of concern as they can be a source of chlorine free radicals, which catalytically destroy ozone. copernicus.orgresearchgate.netiupac.org

The contribution of VSLS to the total amount of stratospheric chlorine has been increasing. The stratospheric chlorine input from VSLS, including 1,2-DCA and DCM, grew from 92.3 (± 5.0) parts per trillion (ppt) Cl in 2007 to 132.1 (± 8.9) ppt (B1677978) Cl in 2017. core.ac.uk Specifically for 1,2-DCA, its contribution to stratospheric chlorine is estimated to have risen from 8.2 (± 1.5) ppt Cl in 2002 to approximately 12.9 (± 2.4) ppt Cl in 2020. copernicus.orgresearchgate.net This has increased the relative contribution of VSLS to the total stratospheric chlorine budget from about 2% in 2000 to 3.4% in 2017. nih.gov

This increase in stratospheric chlorine from VSLS has a measurable impact on the ozone layer. Model simulations show that these compounds cause ozone reductions in the lower stratosphere, with more significant effects observed in the polar regions during springtime. researchgate.netcopernicus.orgcopernicus.org In 2020, 1,2-DCA was estimated to have caused an annually averaged ozone decrease in the lower stratosphere of up to 1%, with a more pronounced effect of up to 1.3% in the Southern Hemisphere during spring. researchgate.net The Ozone Depletion Potential (ODP) for DCM, a measure of its relative ability to destroy stratospheric ozone, has been calculated to be 0.0107. copernicus.org

| Compound Class | Stratospheric Impact | Key Data |

| 1,2-DCA & DCM | Classified as Very Short-Lived Substances (VSLS) copernicus.orgresearchgate.netchlorinated-solvents.eu | Transport to stratosphere is limited but not precluded copernicus.orgresearchgate.net |

| VSLS (in general) | Contribute to stratospheric chlorine and ozone depletion copernicus.orgresearchgate.netiupac.org | Stratospheric chlorine from VSLS increased from 92.3 ppt in 2007 to 132.1 ppt in 2017 core.ac.uk |

| 1,2-DCA | Increased contribution to stratospheric chlorine | From 8.2 ppt Cl in 2002 to 12.9 ppt Cl in 2020 copernicus.orgresearchgate.net |

| DCM | Has a calculated Ozone Depletion Potential (ODP) | 0.0107 copernicus.org |

The potential for a volatile organic compound (VOC) to contribute to the formation of ground-level ozone, a key component of photochemical smog, is an important aspect of its atmospheric chemistry. The reactivity of DCM is considered too low to be a significant factor in the generation of ground-level ozone. chlorinated-solvents.eu

The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify this potential relative to a reference compound. DCM has a POCP value between 1 and 7, which is very low compared to a highly reactive compound like ethene, which has a POCP of 100. chlorinated-solvents.eu While the direct contribution of 1,2-DCA and DCM to ozone formation is minimal, their atmospheric degradation, initiated by hydroxyl radicals, is part of the complex cycle of photochemical reactions that can influence ozone concentrations. nih.gov The primary drivers of urban ozone formation are typically more reactive VOCs such as alkenes and aromatic hydrocarbons. researchgate.net

| Compound | Photochemical Ozone Creation Potential (POCP) | Significance |

| Dichloromethane (DCM) | 1 - 7 chlorinated-solvents.eu | Low reactivity; not a significant contributor to ground-level ozone formation. chlorinated-solvents.eu |

| Ethene (for comparison) | 100 chlorinated-solvents.eu | High reactivity; significant contributor. |

Aquatic and Terrestrial Environmental Behavior

When released into water or soil, the physical and chemical properties of 1,2-DCA and DCM dictate their movement and persistence.

A primary pathway for the removal of 1,2-DCA and DCM from aquatic environments is volatilization, the process of evaporating from the water surface into the atmosphere. cdc.govepa.gov For 1,2-DCA, the rate of this process is heavily influenced by the condition of the water body. cdc.gov In scenarios with vigorous water flow, volatilization is rapid. It is moderate in moderately flowing water and occurs relatively slowly in calm or quiescent water. cdc.gov The volatilization half-life for 1,2-DCA can range from several hours to as long as ten days. epa.gov This physical removal process is significantly faster than other potential aquatic fate processes like hydrolysis or photooxidation, making it the dominant removal mechanism from water. epa.gov

| Compound | Environmental Process | Controlling Factors | Rate / Half-Life |

| 1,2-Dichloroethane (1,2-DCA) | Volatilization from water | Water flow conditions (vigorous, moderate, quiescent) cdc.gov | Half-life of several hours to 10 days epa.gov |

Adsorption-Desorption Dynamics on Soil Grains and in Aquifers

The movement and persistence of 1,2-Dichloroethane and Methylene (B1212753) Chloride in the subsurface are significantly influenced by their interaction with soil particles and aquifer materials. This dynamic is largely governed by adsorption, the process by which a substance adheres to a surface, and desorption, the reverse process.

1,2-Dichloroethane (DCA): 1,2-Dichloroethane exhibits moderate to low adsorption to soil and sediment. tpsgc-pwgsc.gc.ca Its tendency to sorb is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which has measured values ranging from 1.28 to 1.62. cdc.gov This indicates a low affinity for binding to organic carbon in soil, suggesting that it will be relatively mobile. epa.gov Consequently, 1,2-DCA does not adsorb appreciably to soil, suspended solids, or sediments. canada.ca In soils with low organic matter, such as sandy soil, 1,2-DCA percolates rapidly. epa.govcanada.ca The process is influenced by soil composition; for instance, an experimental Koc of 33 was determined for silt loam. epa.gov Adsorption tends to be higher under acidic conditions, which enhances interactions with adsorption sites and hydrogen bonds. nih.govrsc.org

Methylene Chloride (DCM): Methylene chloride is expected to be highly mobile in soil. nih.gov When spilled on land, it attaches loosely to surface soil particles before moving into the air or groundwater. cdc.govcdc.gov This high mobility suggests that its adsorption to soil grains is weak, allowing it to be readily transported with flowing groundwater.

Persistence and Transport in Groundwater Systems

Once these compounds breach the subsurface and reach groundwater, their persistence and transport become critical factors in determining the extent of contamination.

1,2-Dichloroethane (DCA): Due to its physical properties, 1,2-DCA is mobile in groundwater. cdc.gov It leaches readily from soil into groundwater systems, where it can persist for long periods. canada.cawho.intepa.govwho.int Biodegradation is the primary degradation process for 1,2-DCA in water, although it occurs slowly. cdc.gov Some studies indicate little to no degradation by microbes, suggesting it can last for years in groundwater. epa.govdcceew.gov.au The half-life of 1,2-DCA in groundwater has a reported arithmetic mean of 270 days, with a range of 71 to 573 days. ca.gov Its moderate solubility allows it to dissolve and form large contaminant plumes. tpsgc-pwgsc.gc.ca Near sources like leaded gasoline releases, concentrations in groundwater can be significant. cdc.gov

Methylene Chloride (DCM): Methylene chloride can also move into groundwater from the soil. cdc.govcdc.gov Because volatilization is restricted in groundwater, concentrations of DCM are often higher there than in surface water. nih.gov It has been shown to disappear rapidly from groundwater, with biodegradation being an important removal process. nih.govinchem.orgecetoc.org However, it has been frequently detected in groundwater at hazardous waste sites, with concentrations ranging from 0 to 3,600 parts per billion (ppb). nih.gov The half-life for breakdown in water is estimated to be between 1 to 6 days. cdc.govcdc.gov

Influence of Natural Organic Matter (e.g., Fulvic Acid, Humic Acid) on Environmental Mobility

Natural organic matter (NOM), such as fulvic and humic acids, plays a dual role in the environmental mobility of these chlorinated solvents.

1,2-Dichloroethane (DCA): The interaction between 1,2-DCA and NOM is complex. When organic matter like fulvic acid (FA) and humic acid (HA) is present on the surface of soil grains, the adsorption of 1,2-DCA onto the soil increases. nih.govrsc.orgresearchgate.net However, when these organic acids are dissolved in the water phase within the porous media of an aquifer, they can associate with 1,2-DCA molecules. nih.gov This association reduces the adsorption of 1,2-DCA onto solid surfaces and, consequently, increases its transport and mobility in the aquifer. nih.govrsc.orgresearchgate.net This enhanced desorption can heighten the risk of 1,2-DCA contamination in groundwater if the eluent is not contained. nih.govrsc.orgresearchgate.net

Methylene Chloride (DCM): While specific research on the influence of fulvic and humic acids on methylene chloride mobility is less detailed in the provided sources, the general principles of contaminant transport suggest a similar dynamic. Dissolved organic matter in groundwater can increase the apparent solubility of hydrophobic organic compounds like DCM, thereby enhancing their mobility and transport within an aquifer.

Environmental Source Identification and Distribution Patterns

Anthropogenic Release Mechanisms (Industrial Effluents, Product Release, Waste Sites)

Human activities are the primary source of both 1,2-Dichloroethane and Methylene Chloride in the environment.

1,2-Dichloroethane (DCA): Major releases of 1,2-DCA stem from its manufacture, use, storage, and disposal. cdc.govnih.gov Historically and currently, its principal use is in the synthesis of vinyl chloride monomer. tpsgc-pwgsc.gc.cawho.int Other industrial applications include the manufacturing of various chlorinated solvents, its use as a solvent, and as a lead scavenger in gasoline (a use now discontinued (B1498344) in the U.S.). tpsgc-pwgsc.gc.cacdc.govepa.gov Industrial effluents are a significant source of release to water. canada.cawho.int Leaks from underground storage tanks, spills, and improper disposal at waste sites also contribute to soil and groundwater contamination. epa.govdelaware.gov Former consumer products like cleaning solutions, pesticides, adhesives, and paint removers also represent sources. tpsgc-pwgsc.gc.cadcceew.gov.au According to the Toxics Release Inventory (TRI), from 1987 to 1993, releases to water and land totaled over 455,000 lbs. epa.gov In 2021, estimated releases to the atmosphere from 51 domestic facilities were over 410,000 pounds, accounting for about 90% of total environmental releases. cdc.gov

Methylene Chloride (DCM): The majority of DCM in the environment results from industrial emissions. wikipedia.org More than 99% of atmospheric releases are from industrial and consumer uses. nih.govinchem.org It is widely used as an industrial solvent, a paint stripper, and in the manufacturing of pharmaceuticals, adhesives, and photographic film. cdc.govcdc.govysu.eduecolink.com Consumer products such as paint removers and aerosols are also major sources. nih.govcdc.govcdc.gov Industrial and municipal wastewater discharges, as well as leachates from landfills, release DCM into water. nih.gov Methylene chloride has been identified at a minimum of 882 National Priorities List (NPL) hazardous waste sites. cdc.govepa.gov

Natural Sources and Contributions (e.g., Seawater, Biomass Burning, Salt Lake Sediments)

While anthropogenic sources dominate, some natural emissions have been identified.

1,2-Dichloroethane (DCA): There are no known significant natural sources of 1,2-dichloroethane. tpsgc-pwgsc.gc.cacdc.govwho.intdcceew.gov.au However, some reports suggest it can be produced by volcanoes and forest fires. delaware.gov It may also be formed as a product of the anaerobic biodegradation of other chlorinated compounds like 1,1,2,2-tetrachloroethane. cdc.gov

Methylene Chloride (DCM): Natural sources of methylene chloride have been identified and include oceanic sources, macroalgae, wetlands, and volcanoes. wikipedia.org However, these contributions are minor compared to the volume released from industrial activities. wikipedia.org

Environmental Distribution in Air, Water, Soil, and Sediments

Once released, these volatile compounds partition into different environmental compartments.

1,2-Dichloroethane (DCA): The largest environmental releases of 1,2-DCA are to the air, where it is moderately persistent with an atmospheric lifetime of over 5 months. cdc.govwho.intcdc.gov Due to its persistence, it can be transported over long distances. epa.govdcceew.gov.au When released to water or soil, it is expected to volatilize rapidly into the atmosphere. cdc.govcdc.gov In water, its volatilization half-life can be as short as 28-29 minutes in stirred conditions. cdc.gov It has been detected in ambient air, surface water, groundwater, and drinking water. cdc.govnih.gov Concentrations are generally highest near industrial sources and hazardous waste sites. cdc.gov For example, at NPL sites, the median concentration in water was 18 µg/L and in soil was 3,300 µg/kg. cdc.gov

Methylene Chloride (DCM): Due to its high volatility, most DCM released to the environment partitions to the atmosphere. cdc.govcdc.govinchem.org Its atmospheric half-life is estimated to be between 53 and 127 days. cdc.govcdc.govysu.edu It has been identified in air, surface water, groundwater, soil, and sediment. nih.gov The primary route of exposure for the general population is through the inhalation of ambient air. nih.gov Background levels in air are typically less than 1 ppb, but can be higher in urban areas and near hazardous waste sites. cdc.gov In water, it is broken down slowly. cdc.govcdc.gov It has been detected in surface water, groundwater, and drinking water, with concentrations at some hazardous waste sites reaching averages of 68 ppb in surface water and 98 ppb in groundwater. nih.govcdc.gov

Data Tables

Table 1: Environmental Persistence and Mobility of 1,2-Dichloroethane

| Parameter | Value | Reference |

|---|---|---|

| Log Koc | 1.28–1.62 | cdc.gov |

| Groundwater Half-life | 71 to 573 days (Mean: 270 days) | ca.gov |

| Atmospheric Half-life | ~73 days | cdc.gov |

| Atmospheric Lifetime | >5 months | cdc.govcdc.gov |

| Water Volatilization Half-life (stirred) | 28–29 minutes | cdc.gov |

Table 2: Environmental Persistence and Mobility of Methylene Chloride

| Parameter | Value | Reference |

|---|---|---|

| Atmospheric Half-life | 53 to 127 days | cdc.govcdc.govysu.edu |

| Water Breakdown Half-life | 1 to 6 days | cdc.govcdc.gov |

| Mobility in Soil | High | nih.gov |

Table 3: Mentioned Chemical Compounds

| Common Name | Systematic Name | Other Names |

|---|---|---|

| 1,2-Dichloroethane | 1,2-Dichloroethane | Ethylene (B1197577) dichloride, DCA |

| Methylene Chloride | Dichloromethane | DCM |

| Fulvic Acid | Not Applicable | FA |

| Humic Acid | Not Applicable | HA |

| 1,1,2,2-Tetrachloroethane | 1,1,2,2-Tetrachloroethane | - |

| Vinyl Chloride | Chloroethene | Vinyl chloride monomer |

Biotransformation and Biodegradation Mechanisms

Microbial Degradation Pathways of 1,2-DCA and DCM

Microorganisms have evolved diverse and efficient mechanisms to utilize 1,2-DCA and DCM as sources of carbon and energy. These pathways are categorized based on the requirement for oxygen and involve specific enzymatic systems often encoded by distinct genetic elements.

Under aerobic conditions, the primary degradation pathway for 1,2-DCA is initiated by a hydrolytic dehalogenation step. nih.gov Several bacterial strains, including Ancylobacter aquaticus, can degrade 1,2-DCA by first converting it to 2-chloroethanol. researchgate.net This reaction is followed by oxidation to chloroacetaldehyde and subsequently to chloroacetate, which is then mineralized to glycolate. nih.govresearchgate.netresearchgate.net This sequence effectively removes the chlorine atoms and channels the carbon backbone into central metabolic pathways. nih.gov

For DCM, aerobic degradation is carried out efficiently by facultative methylotrophic bacteria. researchgate.net The initial step is catalyzed by a dichloromethane (B109758) dehalogenase in a glutathione (GSH)-dependent reaction, which produces S-chloromethyl glutathione. researchgate.net This intermediate is unstable and decomposes to yield formaldehyde (B43269), a key metabolite in methylotrophic growth. researchgate.net

Table 1: Aerobic Microbial Degradation Pathways

| Compound | Initial Step | Key Intermediates | Final Mineralized Product | References |

|---|---|---|---|---|

| 1,2-Dichloroethane (B1671644) (1,2-DCA) | Hydrolytic Dehalogenation | 2-Chloroethanol, Chloroacetaldehyde, Chloroacetate | Glycolate | nih.govresearchgate.netresearchgate.net |

| Methylene (B1212753) Chloride (DCM) | Glutathione (GSH)-dependent substitution | S-chloromethyl glutathione, Formaldehyde | Biomass, CO2 | researchgate.net |

In the absence of oxygen, 1,2-DCA is primarily degraded through reductive dechlorination. nih.gov Certain anaerobic bacteria, such as Dehalococcoides ethenogenes and some methanogens, can utilize 1,2-DCA as an electron acceptor. d-nb.infonih.gov The dominant mechanism is dihaloelimination, a process that removes both chlorine atoms simultaneously to form the non-toxic product ethene. nih.govd-nb.info

Anaerobic metabolism of DCM has been observed in mixed microbial cultures where it can serve as the sole energy source. nih.gov This process involves the fermentation of DCM, leading to the production of acetate, methane (B114726), chloride, and biomass. nih.gov

The microbial degradation of 1,2-DCA and DCM relies on a suite of specialized enzymes. The critical first step in the aerobic degradation of 1,2-DCA is catalyzed by haloalkane dehalogenase , which cleaves a carbon-halogen bond. nih.govresearchgate.netnih.gov Subsequent steps involve an alcohol dehydrogenase and an aldehyde dehydrogenase to oxidize the resulting alcohol. nih.govresearchgate.net The final dehalogenation of chloroacetate is performed by a haloacid dehalogenase . nih.govresearchgate.net In anaerobic pathways, reductive dehalogenases are key to the dihaloelimination of 1,2-DCA. nih.gov

For DCM, the key enzyme in the aerobic pathway is dichloromethane dehalogenase , which is a type of glutathione S-transferase (GST). researchgate.net

Table 2: Key Enzymes in Microbial Degradation

| Compound | Pathway | Enzyme | Function | References |

|---|---|---|---|---|

| 1,2-Dichloroethane (1,2-DCA) | Aerobic | Haloalkane Dehalogenase | Initial hydrolytic dehalogenation to 2-chloroethanol | nih.govresearchgate.net |

| Alcohol/Aldehyde Dehydrogenase | Oxidation of intermediates | nih.govresearchgate.net | ||

| Haloacid Dehalogenase | Dehalogenation of chloroacetate | nih.govresearchgate.net | ||

| Anaerobic | Reductive Dehalogenase | Reductive dihaloelimination to ethene | nih.gov | |

| Methylene Chloride (DCM) | Aerobic | Dichloromethane Dehalogenase (GST) | Initial glutathione-dependent conversion | researchgate.net |

The genetic information encoding these degradative enzymes can be located on either plasmids or the chromosome. In several 1,2-DCA-degrading bacteria, such as Xanthobacter autotrophicus GJ10, the gene for haloalkane dehalogenase (dhlA) is located on a large plasmid. nih.govnih.gov The gene for an aldehyde dehydrogenase involved in this pathway can also be plasmid-encoded, while the genes for alcohol dehydrogenase and haloacid dehalogenase are typically found on the chromosome. nih.govresearchgate.net

Similarly, the structural gene for dichloromethane dehalogenase (dcmA) is carried on large plasmids in most DCM-utilizing methylotrophic bacteria. researchgate.net The expression of this gene is often controlled by a regulatory gene, dcmR, which acts as a repressor. researchgate.net

Co-metabolism is a process where microorganisms degrade a compound from which they derive no energy, while growing on another substrate. 1,2-DCA can be degraded co-metabolically by butane-grown mixed cultures and in nitrifying biofilm reactors. ascelibrary.orgresearchgate.net In these systems, enzymes with broad substrate specificity, such as monooxygenases, fortuitously initiate the degradation of 1,2-DCA. ascelibrary.org

In anaerobic environments, mutualistic interactions within mixed cultures can facilitate degradation. For instance, in a culture degrading both DCM and chloromethane (B1201357), hydrogen gas produced during DCM degradation is consumed by the chloromethane-degrading bacteria, demonstrating a syntrophic relationship. nih.gov

Mammalian Metabolic Pathways (Mechanistic Biochemical Studies)

In mammals, 1,2-DCA and DCM are metabolized primarily in the liver via two principal pathways. These pathways involve either oxidation by the cytochrome P-450 system or conjugation with glutathione.

1,2-Dichloroethane (1,2-DCA): The metabolism of 1,2-DCA proceeds through two main routes:

Cytochrome P-450 (CYP) Pathway : This oxidative pathway transforms 1,2-DCA into 2-chloroethanol, which is then oxidized to 2-chloroacetaldehyde and further to 2-chloroacetic acid. researchgate.net

Glutathione S-transferase (GST) Pathway : This involves the direct conjugation of 1,2-DCA with glutathione (GSH), a reaction catalyzed by GSTs. researchgate.net

Methylene Chloride (DCM): DCM is also metabolized by two distinct pathways:

Cytochrome P-450 (CYP) Pathway : This is a high-affinity, low-capacity pathway mediated specifically by the enzyme CYP2E1. researchgate.net It oxidizes DCM to carbon monoxide (CO), which can then bind to hemoglobin. researchgate.netresearchgate.net

Glutathione S-transferase (GST) Pathway : This is a lower-affinity, higher-capacity pathway that conjugates DCM with GSH. researchgate.netnih.gov The specific isozyme involved is GSTT1-1. researchgate.net This pathway leads to the production of formaldehyde and ultimately carbon dioxide. researchgate.netresearchgate.net The tumorigenicity of DCM in some rodent studies has been correlated with the activity of this GST pathway. researchgate.netnih.gov

Table 3: Mammalian Metabolic Pathways for 1,2-DCA and DCM

| Compound | Pathway | Key Enzymes | Major Metabolites | References |

|---|---|---|---|---|

| 1,2-Dichloroethane (1,2-DCA) | Oxidation | Cytochrome P-450 (CYP) | 2-Chloroacetaldehyde, 2-Chloroacetic acid | researchgate.net |

| Conjugation | Glutathione S-transferase (GST) | GSH conjugates | researchgate.net | |

| Methylene Chloride (DCM) | Oxidation | Cytochrome P-450 (CYP2E1) | Carbon Monoxide (CO) | researchgate.netresearchgate.net |

| Conjugation | Glutathione S-transferase (GSTT1-1) | Formaldehyde, Carbon Dioxide | researchgate.netresearchgate.netnih.gov |

Cytochrome P450 Mediated Oxidative Transformation of 1,2-DCA and DCM (e.g., CYP2E1)

The initial and primary metabolic route for both 1,2-DCA and DCM at lower concentrations is oxidative transformation, predominantly catalyzed by the cytochrome P450 mixed-function oxidase (MFO) system. nih.gov Specifically, the CYP2E1 isozyme has been identified as a major catalyst in the oxidation of these compounds in both human and animal models. who.intnih.gov

For 1,2-DCA, the CYP-mediated oxidation leads to the formation of 2-chloroacetaldehyde, which is a highly reactive intermediate. nih.govresearchgate.net This is followed by further metabolism to 2-chloroethanol and 2-chloroacetic acid. nih.govnih.gov Studies in mice with enhanced CYP2E1 expression have shown an increased metabolism of 1,2-DCA to these reactive intermediates, leading to greater susceptibility to liver toxicity. nih.gov

In the case of DCM, the CYP2E1-mediated pathway oxidizes it to formyl chloride, an unstable intermediate that subsequently breaks down to produce carbon monoxide (CO) and carbon dioxide (CO2). cdc.govresearchgate.net The production of CO is a significant outcome of this pathway, as it can bind to hemoglobin to form carboxyhemoglobin (COHb), reducing the oxygen-carrying capacity of the blood. nih.gov This oxidative pathway is characterized as a high-affinity, low-capacity system, meaning it is the primary route at low exposure levels but can become saturated. nih.gov

Glutathione S-Transferase Conjugation Pathways for 1,2-DCA and DCM (e.g., GSTT1-1)

The second major pathway for the biotransformation of 1,2-DCA and DCM involves direct conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This pathway is considered a lower-affinity, higher-capacity route and becomes more significant at higher exposure concentrations when the CYP450 pathway is saturated. nih.gov

For 1,2-DCA, direct conjugation with GSH is a critical step that can lead to the formation of reactive intermediates. nih.gov This pathway is thought to be a key contributor to the toxic nature of 1,2-DCA. nih.gov

The GST-mediated metabolism of DCM is particularly important in toxicology. The GSTT1-1 isozyme has been identified as the primary enzyme responsible for catalyzing the conjugation of DCM with GSH. ser.nl This reaction forms S-(chloromethyl)glutathione, which can then be further metabolized to formaldehyde, formic acid, and CO2. cdc.govresearchgate.net The formation of formaldehyde, a known carcinogen, via this pathway is believed to be a critical step in the carcinogenicity of DCM observed in mice. researchgate.net It is noteworthy that there is a genetic polymorphism for the GSTT1 gene in the human population, which may influence individual susceptibility to the toxic effects of DCM. ser.nl

Formation of Reactive Intermediates and Stable Metabolites (e.g., 2-chloroacetaldehyde, 2-chloroethanol, formaldehyde, formic acid, carbon monoxide)

The metabolism of 1,2-DCA and DCM results in the formation of a variety of reactive intermediates and more stable end-products. The specific metabolites formed are dependent on the dominant metabolic pathway.

Metabolism of 1,2-Dichloroethane: The oxidative pathway of 1,2-DCA metabolism, mediated by CYP450, generates several key metabolites. nih.gov The initial product, 2-chloroacetaldehyde, is a reactive aldehyde. wuffes.comnih.gov This can be further metabolized to 2-chloroethanol and 2-chloroacetic acid. nih.gov

Metabolism of Dichloromethane: The biotransformation of DCM yields a different set of metabolites. The CYP2E1 pathway is notable for its production of carbon monoxide (CO). cdc.govresearchgate.net Conversely, the GSTT1-1 pathway leads to the formation of formaldehyde and subsequently formic acid. cdc.govresearchgate.net Both pathways can ultimately produce carbon dioxide (CO2). nih.gov

Below is a table summarizing the key metabolites of 1,2-DCA and DCM and the primary pathway responsible for their formation.

| Parent Compound | Metabolic Pathway | Key Metabolites |

| 1,2-Dichloroethane (1,2-DCA) | Cytochrome P450 (CYP2E1) | 2-chloroacetaldehyde, 2-chloroethanol, 2-chloroacetic acid |

| Glutathione S-Transferase (GST) | Glutathione conjugates | |

| Dichloromethane (DCM) | Cytochrome P450 (CYP2E1) | Carbon monoxide (CO), Carbon dioxide (CO2) |

| Glutathione S-Transferase (GSTT1-1) | Formaldehyde, Formic acid, Carbon dioxide (CO2) |

Saturation Kinetics and Pathway Dominance at Varying Concentrations

The metabolism of both 1,2-DCA and DCM is characterized by saturation kinetics, which has significant implications for their toxicity at different exposure levels. The two primary metabolic pathways, CYP-mediated oxidation and GST-mediated conjugation, have different affinities and capacities for these substrates.

The CYP450 pathway is a high-affinity, low-capacity system. nih.gov This means that at low concentrations of 1,2-DCA and DCM, this oxidative pathway is the dominant route of metabolism. nih.gov However, as exposure concentrations increase, the enzymes of the CYP450 system become saturated. For 1,2-DCA, metabolic saturation appears to occur at inhalation concentrations of around 150 ppm in rats. nih.gov For DCM, the saturation of the CYP pathway occurs at airborne concentrations of approximately 200–500 ppm. nih.govcdc.gov

Once the CYP450 pathway is saturated, the GST conjugation pathway, which is a lower-affinity, higher-capacity system, becomes the predominant route of metabolism. nih.govnih.gov This shift in pathway dominance is crucial because the GST pathway for both compounds can lead to the formation of more toxic and carcinogenic reactive intermediates, such as those derived from glutathione conjugation of 1,2-DCA and formaldehyde from DCM. nih.govresearchgate.net This dose-dependent shift in metabolism helps to explain the non-linear dose-response relationships observed for the toxicity of these chemicals.

Distribution and Elimination of Metabolites in Experimental Animal Models

Following their formation, the metabolites of 1,2-DCA and DCM are distributed throughout the body and subsequently eliminated. Studies in experimental animal models have provided insights into the toxicokinetics of these metabolites.

1,2-Dichloroethane Metabolites: After absorption, 1,2-DCA is widely distributed in the body, with the highest concentrations of the parent compound found in adipose tissue in animal studies. who.int The metabolites of 1,2-DCA are also distributed to various tissues, including the liver, kidney, brain, and spleen. who.int The elimination of 1,2-DCA and its metabolites is relatively rapid, with excretion being largely complete within 48 hours of a single exposure. nih.gov In rats, the primary route of excretion for 1,2-DCA metabolites is through the urine, which can account for up to 85% of the metabolized dose. who.int The major urinary metabolites identified in rats are thiodiacetic acid and thiodiacetic acid sulfoxide. who.int

Dichloromethane Metabolites: Animal studies have shown that DCM and its metabolites are distributed to the liver, kidney, lungs, and brain. cdc.gov Following oral administration in mice, the highest concentrations of radio-labeled DCM were found in the liver, lung, and kidney. nih.gov The elimination of DCM and its metabolites occurs through multiple routes. Unchanged DCM is rapidly cleared from the body via exhalation. nih.gov The metabolites are also eliminated through exhalation, particularly carbon monoxide and carbon dioxide produced by the CYP450 pathway. nih.govnih.gov Other metabolites are excreted in the urine. nih.gov

The table below summarizes the distribution and elimination of metabolites in experimental animal models.

| Compound | Primary Distribution Sites of Metabolites | Primary Elimination Routes of Metabolites | Key Eliminated Metabolites |

| 1,2-Dichloroethane | Liver, Kidney, Brain, Spleen who.int | Urine who.int | Thiodiacetic acid, Thiodiacetic acid sulfoxide who.int |

| Dichloromethane | Liver, Kidney, Lungs, Brain nih.govcdc.gov | Exhalation, Urine nih.govnih.gov | Carbon monoxide, Carbon dioxide (exhaled); Other metabolites in urine nih.govnih.gov |

Advanced Analytical Methodologies for Trace Detection

Gas Chromatography-Based Techniques

Gas chromatography (GC) is a cornerstone for the analysis of volatile compounds. thermofisher.com When coupled with various sensitive detectors, it provides robust and reliable methods for the separation and quantification of 1,2-Dichloroethane (B1671644) and Methylene (B1212753) Chloride from complex matrices.

Gas chromatography with an electron capture detector (GC-ECD) is an extremely sensitive technique for detecting electronegative compounds, particularly those containing halogens. measurlabs.com The ECD operates by using a radioactive source (typically Nickel-63) to emit beta particles, creating a steady current of free electrons in the detector. scioninstruments.com When halogenated compounds like 1,2-Dichloroethane or Methylene Chloride pass through the detector, they capture these electrons, causing a measurable drop in the current which is proportional to the analyte's concentration. measurlabs.comscioninstruments.com

This high sensitivity makes GC-ECD ideal for trace-level environmental analysis, such as screening for organochlorinated pesticides and polychlorinated biphenyls (PCBs). measurlabs.com While its high selectivity limits its application to electronegative compounds, its sensitivity can be up to 1,000 times greater than that of a Flame Ionization Detector (FID). measurlabs.com For instance, trace analysis of impurities in high-purity Methylene Chloride has demonstrated that GC-ECD can achieve consistent analyte recovery of over 98%. fishersci.cathermofisher.com

Gas chromatography with a flame ionization detector (GC-FID) is a widely used and reliable method for determining the presence of 1,2-Dichloroethane and Methylene Chloride in various samples, including biological materials and workplace air. cdc.govnih.govpublisso.de The FID detector works by pyrolyzing the analytes as they elute from the GC column in a hydrogen-air flame, producing ions that generate a measurable current.

GC-FID is frequently combined with headspace sampling for the analysis of residual solvents in pharmaceutical products, as outlined in United States Pharmacopeia (USP) method <467>. thermofisher.comgcms.cz This technique is suitable for quantifying volatile organic compounds with good thermal stability. thermofisher.com For the analysis of 1,2-Dichloroethane in aqueous solutions, headspace GC-FID is employed with quantification achieved through standard addition for accuracy. fao.org The method has demonstrated a limit of quantification of 0.2 µg/g for 1,2-Dichloroethane in a 1 g sample. fao.org

| Analyte | Matrix | Method | Sample Detection Limit | Reference |

|---|---|---|---|---|

| Methylene Chloride | Blood | Headspace GC/FID | 0.022 ppm | nih.gov |

| Methylene Chloride | Adipose Tissue | Headspace GC/FID | 1.6 ppm | nih.gov |

| 1,2-Dichloroethane | Aqueous Solution (1g sample) | Headspace GC/FID | 0.2 µg/g | fao.org |

For unequivocal identification and precise measurement, gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method. cdc.gov This technique combines the superior separation capabilities of GC with the detailed molecular information provided by MS. As analytes elute from the GC column, they are ionized and fragmented in the mass spectrometer, creating a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is used for the trace analysis of 1,2-Dichloroethane and Methylene Chloride in air, drinking water, and biological samples. publisso.deepa.govpublisso.de In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ion fragments characteristic of the target analytes, significantly enhancing sensitivity and reducing background interference. publisso.de This approach allows for the determination of Methylene Chloride and other volatile chlorides in polymer-grade ethylene (B1197577) and propylene with a lower limit of quantitation of 0.02 ppm. antpedia.com For workplace air monitoring, a method involving thermal desorption followed by GC-MS has a relative limit of quantification for 1,2-Dichloroethane of 0.009 mg/m³ for a 1.2 L air sample. publisso.de

Headspace gas chromatography (HS-GC) is a preferred technique for analyzing volatile organic compounds (VOCs) in solid or liquid samples. thermofisher.com The method involves placing the sample in a sealed vial and heating it to allow volatile analytes to partition into the gas phase (the headspace) above the sample. cdc.gov A portion of this vapor is then injected into the GC system for analysis. This sample preparation technique is advantageous as it avoids injecting non-volatile matrix components that could contaminate the GC system. cdc.gov

HS-GC, typically coupled with FID or MS, is the standard for analyzing residual solvents like 1,2-Dichloroethane and Methylene Chloride in pharmaceuticals, as specified by USP <467>. gcms.czthermofisher.comchromatographyonline.com It is also widely used for determining these compounds in biological matrices such as blood and urine. nih.govpublisso.de For instance, a static headspace GC-MS method can simultaneously identify and quantify multiple Class 1 and Class 2 residual solvents, including Methylene Chloride. chromatographyonline.com The technique has been validated for determining seven different chlorinated hydrocarbons, including 1,2-Dichloroethane and Methylene Chloride, in blood samples. publisso.de

| Analyte | Matrix | Method | Sample Detection Limit | Percent Recovery | Reference |

|---|---|---|---|---|---|

| Methylene Chloride | Blood | Headspace GC/FID | 0.022 ppm | 49.8% | nih.gov |

| Methylene Chloride | Urine | Headspace GC/MS | 0.5 ppb | 95% | nih.gov |

| 1,2-Dichloroethane | Blood | Headspace GC-MS | - | - | publisso.de |

A novel and highly sensitive method has been developed for the ultra-trace analysis of 1,2-Dichloroethane in air. oup.comresearchgate.net This technique utilizes sample enrichment on an adsorbent trap followed by analysis with a micromachined gas chromatograph (µGC) equipped with a differential mobility detector (DMD). oup.com The DMD provides an orthogonal detection mechanism based on ion mobility, which significantly enhances selectivity compared to conventional detectors. oup.comresearchgate.net

This advanced system demonstrates markedly improved sensitivity and selectivity over traditional GC-FID or GC-ECD methods. oup.comresearchgate.net The enrichment step concentrates the analyte from a large volume of air, enabling a practical detection limit of 0.7 parts-per-billion (ppb) (v/v) for 1,2-Dichloroethane. oup.comresearchgate.net The entire analysis can be completed in under 10 minutes with a short-term precision of less than 6%. researchgate.net The system also includes an on-board micro thermal conductivity detector (µTCD) that can detect 1,2-Dichloroethane at levels as low as 15 ppb, providing a secondary means of confirmation. oup.comresearchgate.net

| Analyte | Method | Detector | Detection Limit (v/v) | Linear Range (v/v) | Reference |

|---|---|---|---|---|---|

| 1,2-Dichloroethane | Sample Enrichment-µGC | DMD | 0.7 ppb | 0.7 ppb - 36.4 ppb | oup.comresearchgate.net |

| 1,2-Dichloroethane | Sample Enrichment-µGC | µTCD | 15 ppb | 14.6 ppb - 200 ppb | oup.comresearchgate.net |

Other Spectroscopic and Chromatographic Methods (e.g., Direct Ultraviolet/Infrared Spectroscopy for Air)

Beyond gas chromatography, direct spectroscopic methods can be employed for the real-time analysis of 1,2-Dichloroethane and Methylene Chloride in air. Infrared (IR) spectroscopy, in particular, is a powerful tool for analyzing VOCs. mtsu.edu

Organic compounds absorb infrared radiation at specific frequencies corresponding to the vibrations of their molecular bonds. mtsu.edu Both 1,2-Dichloroethane and Methylene Chloride have characteristic carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds that produce distinct absorption bands in the IR spectrum. docbrown.info The C-H stretching vibrations typically occur in the 2900-3080 cm⁻¹ spectral region, while the C-Cl stretching vibrations for compounds like 1,2-Dichloroethane are found in the 800-580 cm⁻¹ range. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a unique pattern of complex vibrations that can be used for positive identification. docbrown.info Fourier Transform Infrared (FTIR) spectroscopy offers advantages of high speed and the ability to analyze multiple components simultaneously, with detection limits reaching parts-per-billion levels. mtsu.edu

Method Validation and Performance Characteristics (e.g., Detection Limits, Precision, Selectivity, Linearity)

The accurate quantification of 1,2-Dichloroethane (DCA) and methylene chloride (dichloromethane) at trace levels is crucial for environmental monitoring and human health risk assessment. Validation of analytical methods ensures that the data generated are reliable and fit for purpose. Key performance characteristics, including detection limits, precision, selectivity, and linearity, are established through rigorous testing of methodologies, predominantly based on gas chromatography (GC). nih.govgmpinsiders.comscispace.com

Detection Limits: The method detection limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For 1,2-DCA and methylene chloride, MDLs vary significantly depending on the sample matrix (air, water, soil), sample preparation technique (e.g., purge-and-trap, thermal desorption), and the detector used. ysi.comnih.gov For instance, GC coupled with an electrolytic conductivity detector (ELCD) or a mass spectrometer (MS) can achieve detection limits in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range for water samples. nih.govnih.gov EPA Method 524.2, a purge-and-trap GC/MS method for volatile organic compounds (VOCs) in water, can detect methylene chloride at levels as low as 1.0 ppb, with high-resolution systems pushing this to the 0.03–0.09 ppb range. nih.gov A novel technique combining sample enrichment with micromachined GC and differential mobility detection (DMD) has demonstrated a detection limit of 0.7 ppb (v/v) for 1,2-DCA in air. researchgate.net

Precision: Precision measures the degree of agreement among independent measurements of the same sample, typically expressed as the standard deviation or relative standard deviation (RSD). Analytical methods for these compounds must demonstrate high precision to ensure reproducibility. For example, a validated method for 1,2-DCA in workplace air using GC-MS showed an expanded uncertainty of 20-21%, reflecting high precision across its measurement range. publisso.de Similarly, OSHA methods for methylene chloride have demonstrated precision at the 95% confidence level to be within ±12.1% for samples collected in high humidity conditions. osha.gov

Selectivity: Selectivity is the ability of a method to distinguish the target analyte from other components in the sample matrix. gmpinsiders.comscispace.com This is particularly important in complex environmental samples where numerous other volatile organic compounds may be present. The use of mass spectrometry (MS) as a detector provides excellent selectivity due to its ability to identify compounds based on their unique mass spectra. nih.govepa.gov Methods like EPA 624.1 utilize GC/MS to ensure that reported concentrations are unequivocally from the target analytes by separating them chromatographically and confirming their identity spectrally. paragonlaboratories.com

Linearity: Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com A linear response is typically evaluated by analyzing a series of standards of known concentrations and is often confirmed if the coefficient of determination (R²) from a linear regression is greater than 0.99. A study on the analysis of 1,2-DCA in air achieved a correlation coefficient of 0.9988 over a concentration range of 0.7 ppb to 36.4 ppb (v/v), indicating excellent linearity. researchgate.net

The following table summarizes performance characteristics for various analytical methods used for the detection of 1,2-Dichloroethane and Methylene Chloride.

| Compound | Method | Matrix | Detection Limit | Precision (%RSD or equivalent) | Linearity (R²) |

| Methylene Chloride | EPA 524.2 (GC/MS) | Water | 1.0 ppb | Method criteria met | >0.99 |

| Methylene Chloride | HRGC/ELCD | Water | 0.01–0.05 ppb | 28% | Not specified |

| Methylene Chloride | NIOSH 1005 (GC-FID) | Air | 2,900 ppb | 7.3% (Overall) | Not specified |

| 1,2-Dichloroethane | GC-MS (Thermal Desorption) | Air | 0.009 mg/m³ | 20-21% (Expanded Uncertainty) | Linear over range |

| 1,2-Dichloroethane | µGC-DMD (Sample Enrichment) | Air | 0.7 ppb (v/v) | <6% | 0.9988 |

| 1,2-Dichloroethane | EPA 524.2 (GC/MS) | Drinking Water | Not specified | Method criteria met | >0.99 |

Isotopic Analysis for Source Apportionment and Environmental Cycling (e.g., Stable Carbon Isotope Signatures)

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for investigating the sources and fate of contaminants like 1,2-dichloroethane and methylene chloride in the environment. unt.eduosti.gov This methodology focuses on measuring the ratio of stable isotopes (e.g., ¹³C to ¹²C) within the contaminant molecules themselves. enviro.wiki The resulting isotopic signature, expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard, can provide definitive evidence of degradation processes and help differentiate between multiple contamination sources. enviro.wikiwikipedia.org

Source Apportionment: Chlorinated solvents from different manufacturers can sometimes exhibit distinct δ¹³C values due to variations in manufacturing processes and starting materials. researchgate.net This allows CSIA to be used as a forensic tool to distinguish between different sources of contamination at a site. enviro.wiki By comparing the isotopic signature of the contaminants in different locations (e.g., groundwater wells), it is possible to delineate plumes originating from separate spills or industrial sources. unt.eduenviro.wiki

Environmental Cycling and Degradation: The primary utility of CSIA in environmental studies is its ability to track transformation and degradation processes. unt.edu Biological and abiotic degradation pathways preferentially break down molecules containing the lighter isotope (¹²C) at a faster rate than those with the heavier isotope (¹³C). acs.org This phenomenon, known as kinetic isotope fractionation, leads to a progressive enrichment of the heavier isotope in the remaining, undegraded contaminant pool. unt.eduacs.org

By measuring the shift in the δ¹³C value of a contaminant along a groundwater flow path, scientists can confirm that biodegradation is occurring and even quantify its extent. enviro.wikiacs.org Different degradation pathways often have characteristic isotope enrichment factors (ε), which describe the magnitude of the fractionation effect. acs.orgnih.gov For 1,2-dichloroethane, distinct fractionation patterns have been identified for different microbial degradation pathways:

Oxidative degradation: This pathway results in a relatively small carbon isotope fractionation (εbulk value of -3.5 ± 0.1‰). acs.orgnih.gov

Reductive dechlorination (Sɴ2 reaction): This anaerobic pathway shows a much larger fractionation effect, with εbulk values around -31.9 ± 0.7‰. acs.orgnih.gov

Dichloroelimination: The dichloroelimination of 1,2-DCA by Dehalococcoides strains also results in significant fractionation, with reported εC values of -29.0 ± 3.0‰ to -30.8 ± 1.3‰. nih.gov

This significant difference allows researchers to use dual-isotope plots (e.g., δ¹³C vs. δ³⁷Cl) to reliably identify the specific degradation mechanism active at a contaminated site. acs.orgnih.gov Such information is invaluable for evaluating the effectiveness of natural attenuation and for designing and monitoring remediation strategies. unt.eduosti.gov

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Reactions of DCM in Aqueous Systems

Under hydrothermal conditions, the hydrolysis of methylene (B1212753) chloride is a first-order reaction with respect to the concentration of CH₂Cl₂. acs.orgacs.orgresearchgate.net The reaction rate constant shows a distinct temperature dependence; it increases steadily as the temperature rises but experiences a significant drop above the critical temperature of water (374°C). mit.edumit.eduacs.orgresearchgate.net

The kinetic behavior observed in subcritical conditions is consistent with a bimolecular nucleophilic substitution (SN₂) mechanism. acs.orgresearchgate.netnii.ac.jp In this mechanism, a water molecule acts as a nucleophile, attacking the carbon atom of the dichloromethane (B109758) molecule and displacing a chloride ion. This process is influenced by the polar nature of water in its subcritical state, which facilitates the stabilization of the polar transition state. mit.eduresearchgate.net

Table 1: Effect of Temperature on DCM Hydrolysis Rate Constant

This interactive table illustrates the general trend of the rate constant for DCM hydrolysis as a function of temperature, based on descriptions from research findings. Specific values can vary based on experimental conditions.

| Temperature (°C) | Pressure (bar) | Rate Constant Trend | State of Water |

|---|---|---|---|

| 100 - 374 | ~250 | Increases with temperature | Subcritical |

The properties of water as a solvent change dramatically as it transitions from subcritical to supercritical conditions, and this has a profound effect on the hydrolysis rate of DCM. mit.edumit.edu The most critical property in this context is the dielectric constant. acs.orgresearchgate.net

In the subcritical region, water is a polar solvent with a high dielectric constant. researchgate.net This polarity is crucial for an SN₂ reaction, as it helps to solvate the ions and stabilize the polar transition state, thereby facilitating the reaction. researchgate.net As the temperature approaches and surpasses the critical point, the density of water decreases, the hydrogen bonding network is disrupted, and consequently, the dielectric constant drops abruptly. acs.orgresearchgate.netresearchgate.net Water behaves more like a non-polar solvent in the supercritical region. mit.eduresearchgate.net This sudden decrease in polarity and the dielectric constant leads to a sharp reduction in the hydrolysis rate constant, as the non-polar environment is less favorable for the polar SN₂ transition state. acs.orgresearchgate.net This phenomenon explains the observed local maximum in the reaction rate below the critical temperature, followed by a local minimum just above it. mit.edumit.edu

The presence of salts can also influence the kinetics of DCM hydrolysis. Studies have shown that the addition of sodium chloride (NaCl) can cause a relatively small increase in the reaction rate constant at temperatures below the critical point, such as at 360°C. acs.orgacs.orgresearchgate.netnii.ac.jp For instance, in the presence of 0.1 mol dm⁻³ NaCl, the hydrolysis rate was observed to increase by approximately 25%. acs.orgacs.org This "salt effect" is consistent with a polar hydrolysis reaction mechanism. researchgate.net The increased ionic strength of the solution can further stabilize the polar transition state of the SN₂ reaction, leading to a modest acceleration of the hydrolysis rate. researchgate.net

Table 2: Effect of NaCl on DCM Hydrolysis Rate at 360 °C

This table shows the observed increase in the reaction rate constant for DCM hydrolysis with the addition of NaCl.

| NaCl Concentration (mol dm⁻³) | Approximate Increase in Rate Constant |

|---|---|

| 0.0 | 0% (Baseline) |

Catalytic Transformations

1,2-Dichloroethane (B1671644) (1,2-DCA) can be transformed into valuable chemical feedstocks like ethylene (B1197577) and ethane (B1197151) through catalytic processes. These transformations typically involve the removal of chlorine atoms from the 1,2-DCA molecule.

Catalytic hydrodechlorination is an effective method for the transformation of 1,2-DCA. In this process, 1,2-DCA reacts with hydrogen over a metal catalyst, leading to the cleavage of carbon-chlorine bonds and the formation of hydrocarbons and HCl. The primary products of this reaction are typically ethylene and ethane, with the selectivity depending heavily on the catalyst and reaction conditions. core.ac.uk

For example, using zero-valent copper nanoparticles in the presence of sodium borohydride (B1222165) as a reducing agent, over 80% of 1,2-DCA can be degraded. nih.gov The main products of this degradation are ethane (accounting for 79% of the transformed 1,2-DCA) and ethylene (accounting for ~1.5%). nih.gov Bimetallic catalysts, such as Pt-Cu supported on silica, have also been studied for this reaction. core.ac.uk The selectivity of these catalysts can be tuned; catalysts with larger platinum ensembles tend to favor the production of ethane, while those with very small, isolated platinum sites are highly selective towards ethylene. core.ac.uk Similarly, palladium-based catalysts, such as Pd/γ-Al₂O₃, can also facilitate the hydrodechlorination of 1,2-DCA to ethylene and ethane. researchgate.net

Another pathway is catalytic dehydrochlorination, where 1,2-DCA is converted to vinyl chloride and HCl. This is a major industrial process for producing vinyl chloride monomer (VCM), the precursor to PVC. google.comacs.org This reaction can be carried out at temperatures between 350 to 600°C. google.com